molecular formula C24H36N2O3 B580077 5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol CAS No. 4975-12-6

5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol

Cat. No. B580077
CAS RN: 4975-12-6
M. Wt: 400.563
InChI Key: BMLXLSORBBNHCW-OILZYBRFSA-N
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Description

5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol is a chemical compound . The molecule contains a total of 70 bonds, including 34 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 2 aliphatic ethers .


Molecular Structure Analysis

The molecular structure of 5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol is quite complex. As mentioned earlier, it contains a total of 70 bonds, including 34 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 2 aliphatic ethers .

properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O3/c1-23-11-10-18-16(17(23)8-9-21(23)28-22-5-3-4-12-27-22)7-6-15-13-19-20(26-29-25-19)14-24(15,18)2/h15-18,21-22H,3-14H2,1-2H3/t15-,16-,17-,18-,21-,22?,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLXLSORBBNHCW-OILZYBRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=NON=C6C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(CC6=NON=C6C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol

CAS RN

4975-12-6
Record name 5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5.ALPHA.-ANDROSTANOL(2,3)FURAZAN-17.BETA.-TETRAHYDROPYRANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0MI94UZI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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